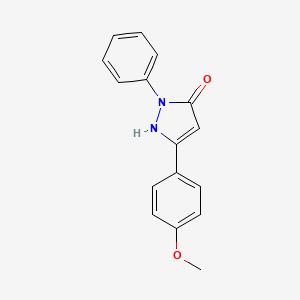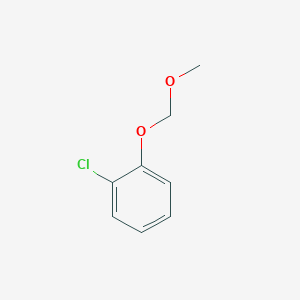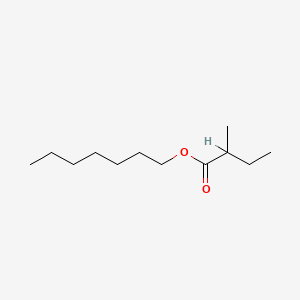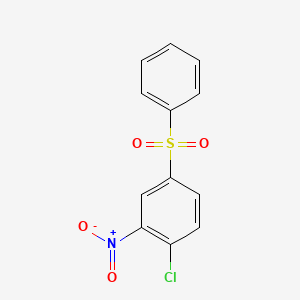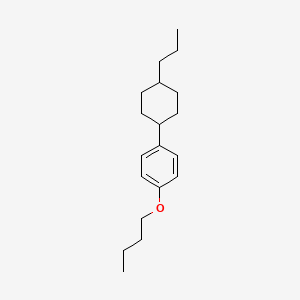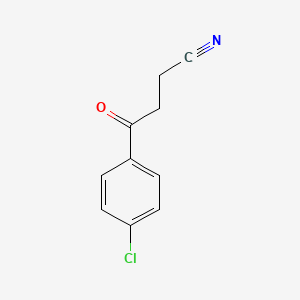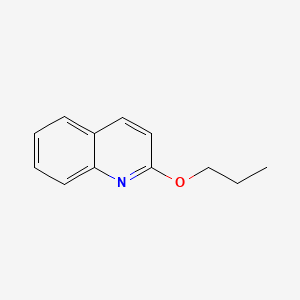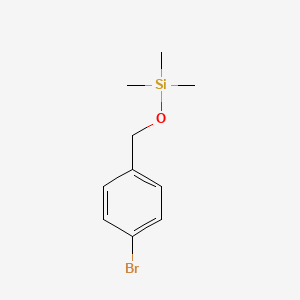
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is a complex organic compound characterized by the presence of six carboxylic acid groups attached to a cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate typically involves the oxidation of cyclohexane derivatives. One common method is the oxidation of cyclohexane with potassium permanganate or nitric acid under controlled conditions to introduce carboxyl groups at each carbon atom of the cyclohexane ring .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, nitric acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, influencing their structure and function. These interactions can affect enzymatic activity, protein folding, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2,3,4,5,6-hexacarboxylic acid: Similar structure but without the sodium salt component.
1,2,3,4,5,6-Cyclohexanehexacarboxylic acid, all cis monohydrate: Another variant with different hydration state.
Uniqueness
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate is unique due to its specific sodium salt form, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Properties
CAS No. |
50329-18-5 |
|---|---|
Molecular Formula |
C12H7Na5O12 |
Molecular Weight |
458.12 g/mol |
IUPAC Name |
pentasodium;6-carboxycyclohexane-1,2,3,4,5-pentacarboxylate |
InChI |
InChI=1S/C12H12O12.5Na/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18;;;;;/h1-6H,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24);;;;;/q;5*+1/p-5 |
InChI Key |
FZVGHDJZKFKMAP-UHFFFAOYSA-I |
SMILES |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Key on ui other cas no. |
50329-18-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


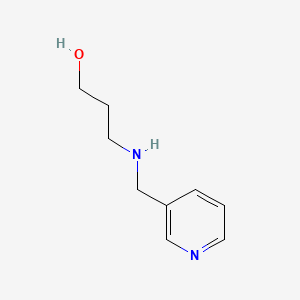
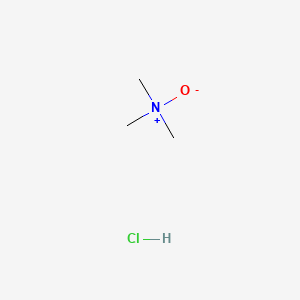
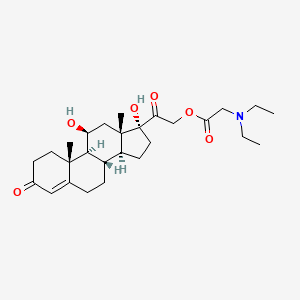
![2-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1605425.png)
